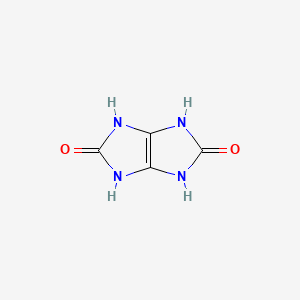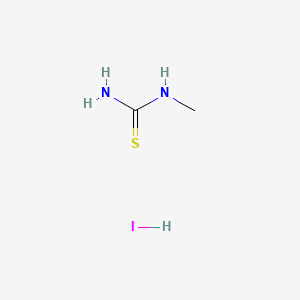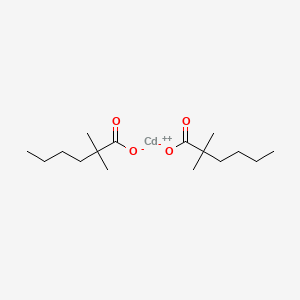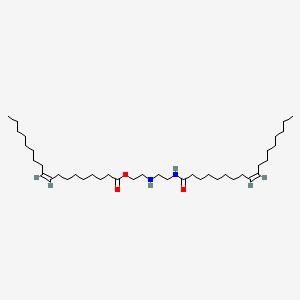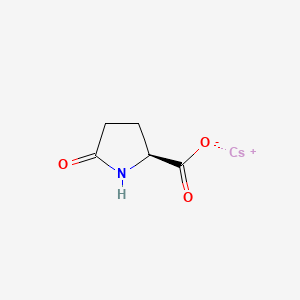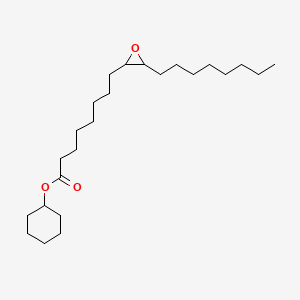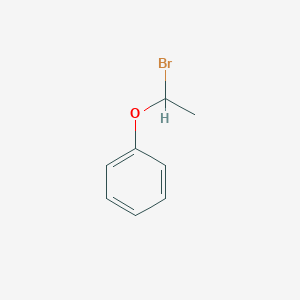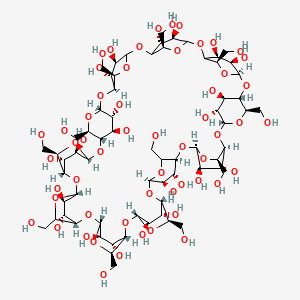
zeta-Cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zeta-Cyclodextrin is a cyclic oligosaccharide composed of multiple glucopyranose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha, beta, and gamma cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility, stability, and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
Zeta-Cyclodextrin is typically synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. This enzyme catalyzes the conversion of starch into cyclic oligosaccharides. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied using alpha-amylase to break down the long chains into shorter dextrins.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which facilitates the formation of cyclic oligosaccharides, including this compound.
Purification: The resulting mixture is purified using techniques such as precipitation, filtration, and chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of starch using cyclodextrin glycosyltransferase.
Separation and Purification: Advanced separation techniques like membrane filtration and high-performance liquid chromatography are employed to purify this compound.
Drying and Packaging: The purified product is dried and packaged for commercial use.
化学反応の分析
Types of Reactions
Zeta-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dialdehyde this compound.
Reduction: this compound alcohols.
Substitution: Alkylated or acylated this compound derivatives.
科学的研究の応用
Zeta-Cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: Employed in the encapsulation of bioactive compounds, improving their bioavailability and protecting them from degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs, and to reduce drug toxicity.
Industry: Applied in the food and cosmetic industries to stabilize flavors, fragrances, and active ingredients.
作用機序
Zeta-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
類似化合物との比較
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size.
Beta-Cyclodextrin: Composed of seven glucose units, moderate cavity size.
Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size.
Uniqueness of Zeta-Cyclodextrin
This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules. Its properties make it particularly suitable for applications requiring enhanced solubility and stability of bioactive compounds .
特性
CAS番号 |
156510-97-3 |
|---|---|
分子式 |
C66H110O55 |
分子量 |
1783.5 g/mol |
IUPAC名 |
(4R,9R,11R,13S,14R,16R,18S,19R,21R,23S,26R,28S,29R,31R,33S,34R,36R,38S,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,57R,58R,59R,60R,61R,62R,63R,64R,65R,66R,67R,68R,69R,70R,71R,72R,73R,74R,75S,76R,77R)-4,9,14,19,24,29,34,39,44,49,54-undecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55-docosaoxadodecacyclo[51.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51]heptaheptacontane-56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77-docosol |
InChI |
InChI=1S/C66H110O55/c67-1-12-45-23(78)34(89)56(100-12)112-46-13(2-68)102-58(36(91)25(46)80)114-48-15(4-70)104-60(38(93)27(48)82)116-50-17(6-72)106-62(40(95)29(50)84)118-52-19(8-74)108-64(42(97)31(52)86)120-54-21(10-76)110-66(44(99)33(54)88)121-55-22(11-77)109-65(43(98)32(55)87)119-53-20(9-75)107-63(41(96)30(53)85)117-51-18(7-73)105-61(39(94)28(51)83)115-49-16(5-71)103-59(37(92)26(49)81)113-47-14(3-69)101-57(111-45)35(90)24(47)79/h12-99H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45?,46?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56?,57?,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |
InChIキー |
FRRXZRMDESZTKD-HQHYJCQHSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]3[C@H](O[C@H](O2)[C@@H]([C@H]3O)O)CO)OC1CO)O)O)CO)CO)OC8CO)O)O)CO)CO)CO)CO)CO)O)O)O |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


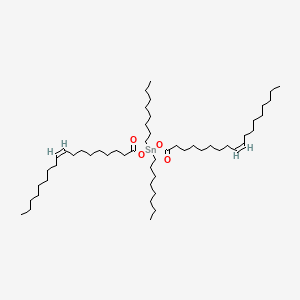
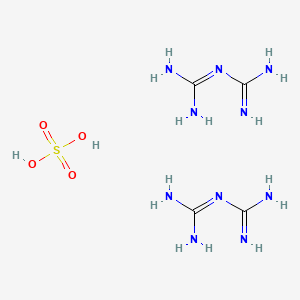


![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
